2-(Chlorosulfonyl)pyridine-4-carboxylic acid

Catalog No.
S2664522
CAS No.
1314899-09-6
M.F
C6H4ClNO4S
M. Wt
221.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chlorosulfonyl)pyridine-4-carboxylic acid

CAS Number

1314899-09-6

Product Name

2-(Chlorosulfonyl)pyridine-4-carboxylic acid

IUPAC Name

2-chlorosulfonylpyridine-4-carboxylic acid

Molecular Formula

C6H4ClNO4S

Molecular Weight

221.61

InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)

InChI Key

FFFSCIPJGYLENK-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(=O)O)S(=O)(=O)Cl

Solubility

not available

2-(Chlorosulfonyl)pyridine-4-carboxylic acid is a heterocyclic compound characterized by the presence of both a pyridine ring and a carboxylic acid functional group, along with a chlorosulfonyl group. This compound is recognized for its unique structural features, which include:

  • A pyridine ring that contributes to its aromatic nature.
  • A carboxylic acid group providing acidic properties.
  • A chlorosulfonyl group that enhances its reactivity, making it useful in various chemical syntheses and applications.

This compound has gained attention in pharmaceutical and agricultural research due to its potential as an intermediate in the synthesis of biologically active molecules .

, primarily due to the reactivity of the chlorosulfonyl group. Key reactions include:

  • Nucleophilic substitution reactions, where nucleophiles can attack the chlorosulfonyl group, leading to the formation of sulfonamide derivatives.
  • Acid-base reactions, where the carboxylic acid can donate a proton, influencing the compound's reactivity in various environments.
  • Coupling reactions with amines or alcohols, facilitating the formation of more complex molecules.

These reactions are crucial for synthesizing derivatives with enhanced biological activities or improved pharmacological properties .

Research indicates that 2-(Chlorosulfonyl)pyridine-4-carboxylic acid exhibits various biological activities. Its derivatives have been investigated for:

  • Antimicrobial properties, showing effectiveness against certain bacterial strains.
  • Anti-inflammatory effects, contributing to its potential use in treating inflammatory diseases.
  • Anticancer activity, where modifications of this compound have demonstrated cytotoxic effects on cancer cell lines.

The biological significance of this compound stems from its ability to interact with biological targets, making it a subject of interest in medicinal chemistry

The synthesis of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid can be achieved through several methods:

  • Chlorosulfonation of Pyridine Derivatives: This involves treating pyridine-4-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
  • Use of Thionyl Chloride: Another method includes reacting pyridine-4-carboxylic acid with thionyl chloride, followed by treatment with sulfur trioxide to achieve chlorosulfonation .
  • Direct Sulfonation: Direct sulfonation using sulfur trioxide or chlorosulfonic acid on pyridine derivatives can also yield this compound efficiently.

These methods highlight the versatility and efficiency of synthesizing 2-(Chlorosulfonyl)pyridine-4-carboxylic acid for further applications .

2-(Chlorosulfonyl)pyridine-4-carboxylic acid finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly those targeting bacterial infections and inflammatory diseases.
  • Agricultural Chemicals: The compound is utilized in developing herbicides and pesticides due to its reactivity and ability to form stable derivatives.
  • Material Science: Its unique chemical properties allow it to be used in creating novel materials with specific functionalities .

Studies on 2-(Chlorosulfonyl)pyridine-4-carboxylic acid have focused on its interactions with various biological molecules:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Enzyme Inhibition Studies: Research has shown that certain derivatives may inhibit specific enzymes, contributing to their biological activity.

These interaction studies are essential for understanding how this compound can be optimized for therapeutic applications

Several compounds share structural similarities with 2-(Chlorosulfonyl)pyridine-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-pyridine-2-carboxylic acidPyridine ring, carboxylic acidLacks chlorosulfonyl group; primarily used in pharmaceuticals
2-Aminopyridine-4-carboxylic acidAmino group instead of chlorosulfonylExhibits different biological activities; used in drug development
3-Chloro-pyridine-2-carboxylic acidChlorine substitution at position 3Different reactivity profile compared to 2-position substitution

The uniqueness of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid lies in its combination of functional groups, which enhances its reactivity and potential applications compared to other similar compounds. Its ability to undergo nucleophilic substitution reactions makes it particularly valuable in synthetic chemistry .

XLogP3

0.7

Dates

Modify: 2023-08-16

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